molecular formula C13H13NO2 B556735 3-(2-Naphthyl)-L-alanine CAS No. 58438-03-2

3-(2-Naphthyl)-L-alanine

Cat. No.: B556735
CAS No.: 58438-03-2
M. Wt: 215.25 g/mol
InChI Key: JPZXHKDZASGCLU-LBPRGKRZSA-N
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Description

3-naphthalen-2-yl-L-alanine is a 3-naphthalen-2-ylalanine that has L-confliguration. It is an enantiomer of a 3-naphthalen-2-yl-D-alanine.

Mechanism of Action

Target of Action

3-(2-Naphthyl)-L-alanine is a potent synthetic agonist of gonadotropin-releasing hormone with 3-(2-naphthyl)-D-alanine substitution at residue 6 . It has been used in the treatments of central precocious puberty and endometriosis . The primary targets of this compound are the pituitary gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) .

Mode of Action

The mode of action of this compound involves its interaction with the pituitary gonadotropins. At the onset of administration, it stimulates the release of LH and FSH, resulting in a temporary increase of gonadal steroidogenesis . Repeated dosing abolishes the stimulatory effect on the pituitary gland .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of gonadal steroids. The compound’s action leads to decreased secretion of gonadal steroids by about 4 weeks . Consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent .

Pharmacokinetics

It is known that after the therapy is discontinued, pituitary and ovarian function normalize and estradiol serum concentrations increase to pretreatment levels .

Result of Action

The result of the action of this compound is the modulation of gonadal steroid levels. This leads to changes in the physiological functions that depend on these steroids. For instance, in the treatment of central precocious puberty and endometriosis, the compound’s action helps manage the symptoms of these conditions .

Biochemical Analysis

Biochemical Properties

3-(2-Naphthyl)-L-alanine interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the pharmacological properties of melanocortin peptides . The nature of these interactions is complex and often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause no cytotoxic effect and the inhibition of peripheral-blood mononuclear cells proliferation .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is multifaceted. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to participate in the antagonism of MC3R and MC4R .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. Its localization or accumulation can be affected by these interactions .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(2S)-2-amino-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZXHKDZASGCLU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973984
Record name 3-Naphthalen-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58438-03-2
Record name 2-Naphthylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58438-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058438032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Naphthalen-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NAPHTHYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W425Q6KV9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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